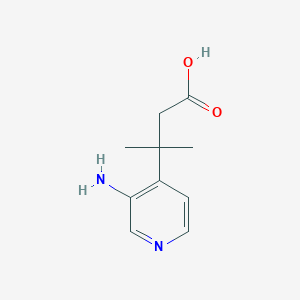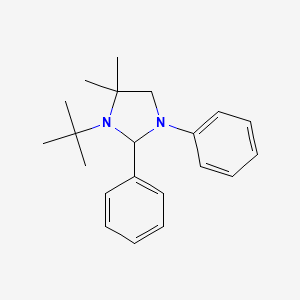
3-tert-Butyl-4,4-dimethyl-1,2-diphenylimidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-butyl)-4,4-dimethyl-1,2-diphenylimidazolidine is an organic compound characterized by the presence of a tert-butyl group, two phenyl groups, and a dimethyl-substituted imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butyl)-4,4-dimethyl-1,2-diphenylimidazolidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of tert-butylamine with a suitable diketone or diimine precursor, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of catalysts and solvents is crucial to ensure the scalability and sustainability of the production method .
Chemical Reactions Analysis
Types of Reactions
3-(tert-butyl)-4,4-dimethyl-1,2-diphenylimidazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of corresponding imidazolidine oxides.
Reduction: Formation of reduced imidazolidine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(tert-butyl)-4,4-dimethyl-1,2-diphenylimidazolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 3-(tert-butyl)-4,4-dimethyl-1,2-diphenylimidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tert-butyl group and phenyl rings play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl tert-butyl ether: An organic compound with a tert-butyl group, used as a fuel additive.
tert-Butyl alcohol: A simple tertiary alcohol with a tert-butyl group, used in various chemical reactions.
tert-Butyl-substituted indoles: Compounds with a tert-butyl group attached to an indole ring, known for their biological activities.
Uniqueness
3-(tert-butyl)-4,4-dimethyl-1,2-diphenylimidazolidine is unique due to its imidazolidine ring structure combined with tert-butyl and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
60687-74-3 |
|---|---|
Molecular Formula |
C21H28N2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
3-tert-butyl-4,4-dimethyl-1,2-diphenylimidazolidine |
InChI |
InChI=1S/C21H28N2/c1-20(2,3)23-19(17-12-8-6-9-13-17)22(16-21(23,4)5)18-14-10-7-11-15-18/h6-15,19H,16H2,1-5H3 |
InChI Key |
JASUGRKEQHUUCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C(N1C(C)(C)C)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (R)-1-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1-carboxylate](/img/structure/B12937808.png)
![7-Methoxy[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B12937813.png)
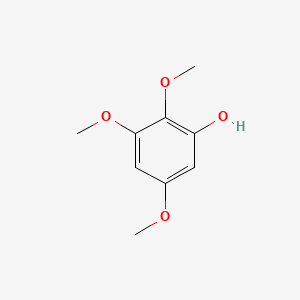
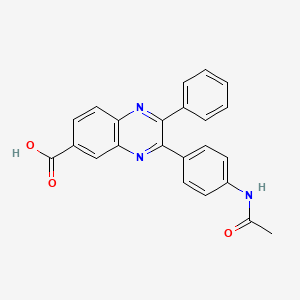
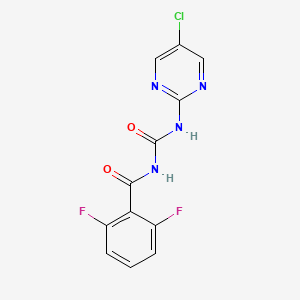

![9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B12937839.png)

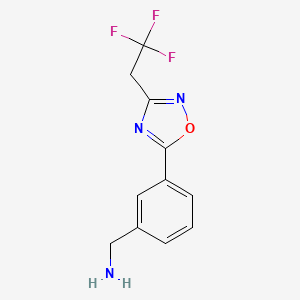
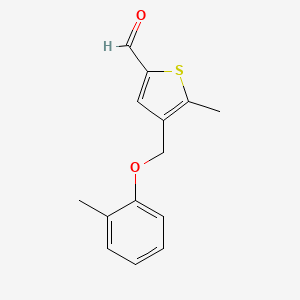
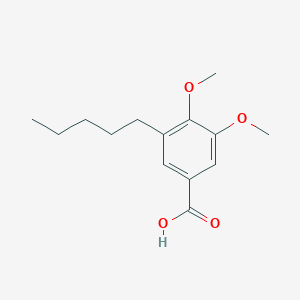
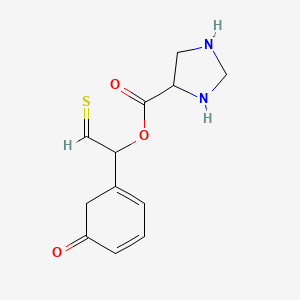
![2,4-Dichlorobenzofuro[2,3-d]pyrimidine](/img/structure/B12937865.png)
